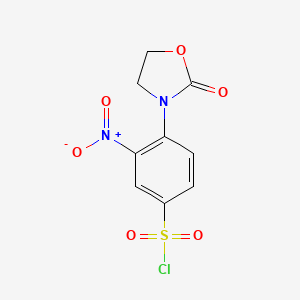![molecular formula C10H15NO2 B1430714 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine CAS No. 1596781-90-6](/img/structure/B1430714.png)
2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine
Overview
Description
2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine is a heterocyclic compound that contains both a furan ring and a pyrrolidine ring. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications .
Mechanism of Action
Target of Action
“2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine” is a compound that contains a furan and a pyrrolidine ring. Furan derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . Pyrrolidine is a basic nitrogenous heterocycle and is a part of many biologically active compounds.
Mode of Action
Furan derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways that “this compound” might affect. Given the known activities of furan derivatives, it could potentially affect pathways related to bacterial or fungal growth, or viral replication .
Result of Action
If it does have antibacterial, antifungal, or antiviral properties like other furan derivatives, it could potentially lead to the inhibition of growth or replication of these microorganisms .
Preparation Methods
One common synthetic route involves the reaction of a furan derivative with a pyrrolidine precursor under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furan and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine can be compared with other similar compounds such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(methoxymethyl)furan-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-7-8-4-5-10(13-8)9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLJHWDJSWBMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
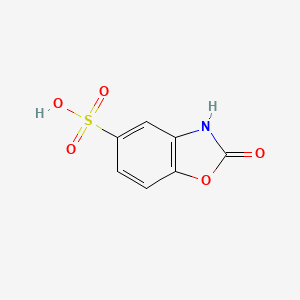
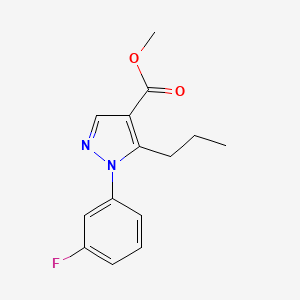
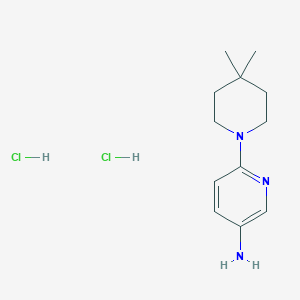
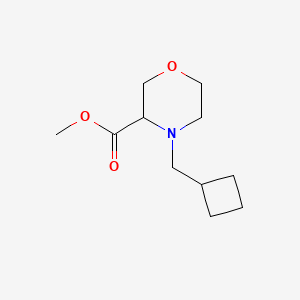
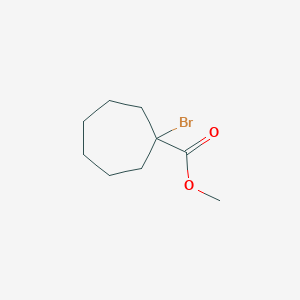

![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride](/img/structure/B1430645.png)
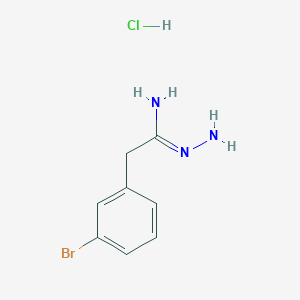
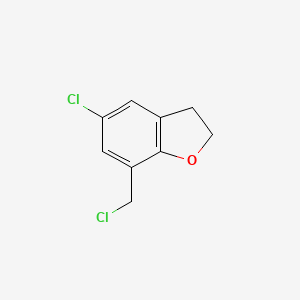
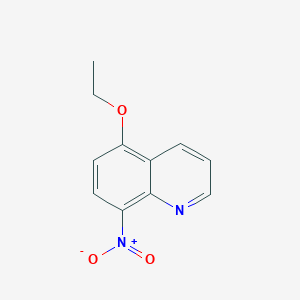
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)
![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)
